
L-Tryptophan dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophan dihydrate is a naturally occurring amino acid that is essential for human and animal nutrition. It is a derivative of L-Tryptophan, an aromatic amino acid that plays a crucial role in protein synthesis and serves as a precursor for several important biomolecules, including serotonin, melatonin, and niacin . This compound is widely used in the food, pharmaceutical, and animal feed industries due to its various health benefits and applications.
準備方法
Synthetic Routes and Reaction Conditions: L-Tryptophan dihydrate can be synthesized through several methods, including chemical synthesis, enzyme conversion, and microbial fermentation. Among these, microbial fermentation is the most commonly used method due to its cost-effectiveness and environmental friendliness . The fermentation process typically involves the use of engineered strains of Escherichia coli or Corynebacterium glutamicum, which are capable of converting inexpensive and renewable carbohydrates such as glucose or sucrose into L-Tryptophan .
Industrial Production Methods: In industrial settings, the production of this compound is optimized through metabolic engineering and fermentation process strategies. These strategies include the inactivation of competing pathways, overexpression of rate-limiting enzymes, and optimization of fermentation conditions such as dissolved oxygen levels and glucose feeding rates . The use of advanced biotechnological techniques has significantly improved the yield and purity of this compound in industrial production .
化学反応の分析
Types of Reactions: L-Tryptophan dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of its derivatives and for its metabolic functions in biological systems .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the chemical reactions of this compound include serotonin, melatonin, and niacin. These products are crucial for various physiological functions, including mood regulation, sleep, and energy metabolism .
科学的研究の応用
L-Tryptophan dihydrate has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of various bioactive compounds . In biology, it is studied for its role in protein synthesis and metabolic pathways . In medicine, this compound is used as a dietary supplement to promote good sleep quality and mood regulation . It is also used in the treatment of conditions such as depression and anxiety . In the industry, this compound is used as an additive in animal feed to improve growth and health .
作用機序
L-Tryptophan dihydrate exerts its effects through several molecular targets and pathways. It is a biochemical precursor for serotonin, melatonin, and niacin . The conversion of this compound to serotonin involves the enzyme tryptophan hydroxylase, which converts it to 5-hydroxytryptophan (5-HTP). 5-HTP is then decarboxylated to serotonin by aromatic-L-amino acid decarboxylase . Serotonin is further metabolized to melatonin in the pineal gland . Additionally, this compound is involved in the kynurenine pathway, leading to the synthesis of niacin .
類似化合物との比較
L-Tryptophan dihydrate is unique among amino acids due to its aromatic structure and its role as a precursor for several important biomolecules. Similar compounds include other aromatic amino acids such as phenylalanine and tyrosine . While phenylalanine and tyrosine also serve as precursors for neurotransmitters (e.g., dopamine and norepinephrine), this compound is specifically involved in the synthesis of serotonin and melatonin, highlighting its unique role in mood regulation and sleep .
特性
分子式 |
C11H16N2O4 |
|---|---|
分子量 |
240.26 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid;dihydrate |
InChI |
InChI=1S/C11H12N2O2.2H2O/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;;/h1-4,6,9,13H,5,12H2,(H,14,15);2*1H2/t9-;;/m0../s1 |
InChIキー |
JYODKWBILYWWLO-WWPIYYJJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N.O.O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


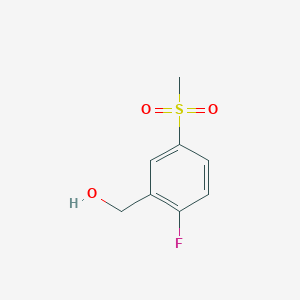
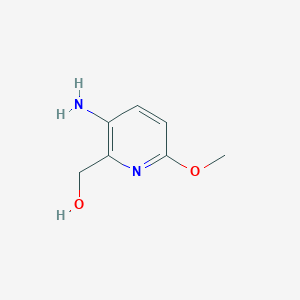
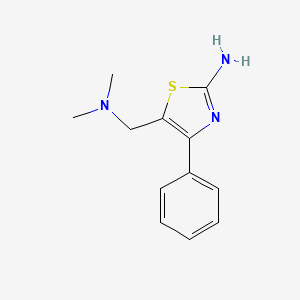

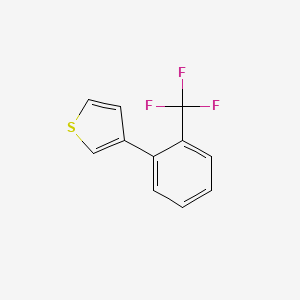

![3-(4-(Cyanomethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12859078.png)
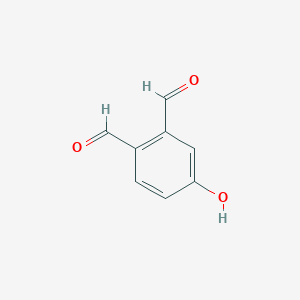
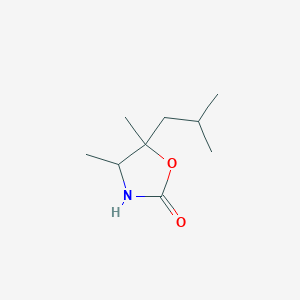
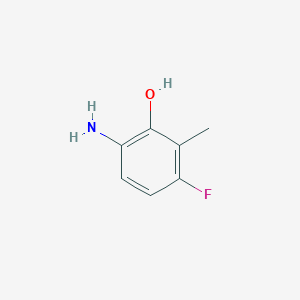
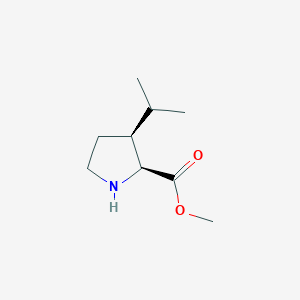

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)ethan-1-one](/img/structure/B12859115.png)

